2,4-Dihydroxyquinazoline-7-carboxylic acid
Overview
Description
2,4-Dihydroxyquinazoline-7-carboxylic acid is a compound that belongs to the quinazoline family, which is characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. Quinazoline derivatives are known for their diverse biological activities and have been the subject of numerous synthetic studies aimed at developing new therapeutic agents.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the construction of the bicyclic ring system through various cyclization reactions. For instance, the synthesis of tetrahydroquinoline carboxylic acids can be achieved through the Pictet-Spengler reaction, as demonstrated in the synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a tyrosine analogue . Similarly, the synthesis of 2,7-dioxo[1,4]thiazin[2,3-h]quinoline-8-carboxylic acids involves reductive lactamisation of nitro-dihydroquinolines . These methods highlight the versatility of cyclization reactions in constructing the quinazoline core.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of nitrogen atoms within the bicyclic ring, which can participate in hydrogen bonding and other interactions. Structural characterization studies, such as the one conducted on a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, reveal that these compounds can serve as ligands in complexation reactions, forming stable structures with metal ions .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including halogenation, as seen in the bromination of 4-hydroxy-2-quinolones . These reactions can lead to the formation of new functional groups or ring systems, such as oxazoloquinolines, which can significantly alter the chemical and biological properties of the compounds. The reactivity of different substituents on the quinazoline ring can also be exploited to synthesize a wide range of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. Substituents on the quinazoline ring can affect properties such as solubility, melting point, and reactivity. For example, the introduction of hydroxy groups can increase hydrogen bonding potential, while carboxylic acid groups can confer acidity and enhance water solubility. The synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides demonstrates the modification of physical properties through the introduction of alkylamides .
Scientific Research Applications
Antimicrobial Activity
2-Phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, related to 2,4-Dihydroxyquinazoline-7-carboxylic acid, have been synthesized and demonstrate significant antimicrobial activity. This includes effectiveness against a broad spectrum of microorganisms, notably Streptococcus pyogenes and Pseudomonas aeruginosa, indicating potential applications in antimicrobial therapies (Bhatt & Agrawal, 2010).
Drug Development
Compounds structurally similar to 2,4-Dihydroxyquinazoline-7-carboxylic acid, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, have been explored for their potential as anti-diabetic drugs. These compounds exhibit activities such as peroxisome proliferator-activated receptor (PPAR) α/γ agonism and protein-tyrosine phosphatase 1B (PTP-1B) inhibition, suggesting potential for development into efficacious anti-diabetic medications (Otake et al., 2011), (Otake et al., 2012).
Crystal Engineering
Studies on noncovalent interactions between quinoline and carboxylic acids, related to 2,4-Dihydroxyquinazoline-7-carboxylic acid, contribute to the field of crystal engineering. These interactions lead to the formation of multicomponent organic acid–base adducts, which are significant in understanding molecular binding and framework structures (Gao et al., 2014).
Photochemistry
Compounds related to 2,4-Dihydroxyquinazoline-7-carboxylic acid, such as 7-Hydroxyquinoline-8-carboxylic acid, have been studied for their photochemical properties, particularly in excited-state intramolecular double proton transfer reactions. This research provides insights into the behavior of such compounds under different states and has implications in photochemistry and photonics (Tang et al., 2011).
Pharmaceutical Applications
Derivatives of 2,4-Dihydroxyquinazoline-7-carboxylic acid have been synthesized for various pharmaceutical applications, including the potential for anticancer activities. These derivatives, such as 3,4-dihydroisoquinoline-3-carboxylic acid, have shown inhibitory activity against enzymes and radical scavenging capabilities, suggesting potential therapeutic uses in diseases related to oxidative stress (Solecka et al., 2014).
Safety And Hazards
The safety information for 2,4-Dihydroxyquinazoline-7-carboxylic acid indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Future Directions
The future directions for research on 2,4-Dihydroxyquinazoline-7-carboxylic acid and similar compounds could involve exploring their biological activities further, as they are found in bioactive compounds and commercial drugs . Additionally, improving the synthesis methods to overcome current drawbacks could also be a potential area of research .
properties
IUPAC Name |
2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-7-5-2-1-4(8(13)14)3-6(5)10-9(15)11-7/h1-3H,(H,13,14)(H2,10,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNNFPGHLBKVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598995 | |
Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxyquinazoline-7-carboxylic acid | |
CAS RN |
864293-00-5 | |
Record name | 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80598995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.